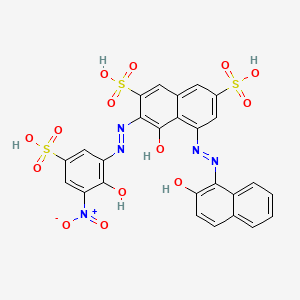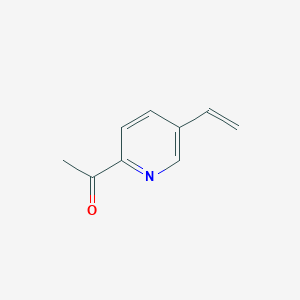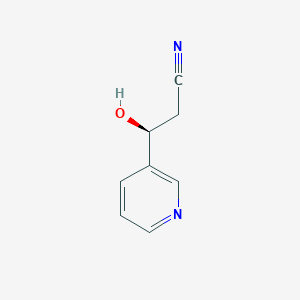![molecular formula C11H8N2O B13806987 [1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
[1,3]Oxazepino[3,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazepino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazepino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminomethylbenzimidazole with ethyl acetoacetate, leading to the formation of the oxazepine ring . Another approach involves the use of epichlorohydrin in the presence of potassium hydroxide and a catalytic amount of 18-crown-6, which facilitates the formation of the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the benzimidazole moiety, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Applications De Recherche Scientifique
[1,3]Oxazepino[3,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [1,3]Oxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
Oxazepine: Another heterocyclic compound with a similar ring structure but different properties.
Benzoxazepine: Combines features of both benzene and oxazepine rings, similar to [1,3]Oxazepino[3,2-a]benzimidazole.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
[1,3]oxazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-9(5-1)12-11-13(10)7-3-4-8-14-11/h1-8H |
Clé InChI |
AVUWWDJEFGMBIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
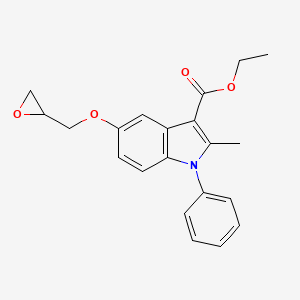
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)

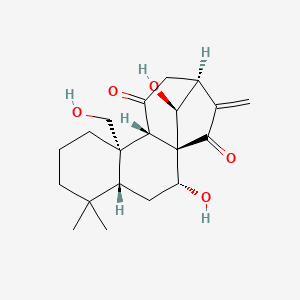

![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
